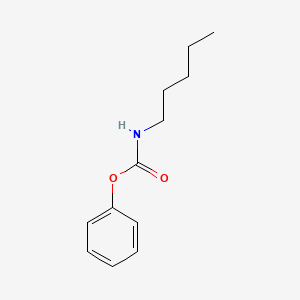

Phenyl N-n-pentylcarbamate

Description

Contextualization of Carbamate (B1207046) Chemistry within Advanced Organic Synthesis and Material Science

The carbamate functional group, characterized by its R₂NC(O)OR' structure, is a cornerstone in modern organic chemistry. wikipedia.org Formally derived from the unstable carbamic acid, carbamate esters are notably stable and versatile. wikipedia.org This stability has led to their widespread use in numerous applications. In organic synthesis, carbamates are frequently employed as protecting groups for amines due to their resilience to a range of reaction conditions, including acids, bases, and hydrogenation. nih.govacs.org Their synthesis is well-established through various methods, such as the reaction of amines with chloroformates, the Curtius rearrangement of acyl azides followed by trapping with an alcohol, or more environmentally conscious methods involving the coupling of amines, carbon dioxide, and alkyl halides. wikipedia.orgorganic-chemistry.org

Beyond their role as protecting groups, carbamates are integral structural motifs in a vast array of biologically active compounds and are considered valuable in drug design. nih.govacs.orgwosjournals.com They serve as stable amide-ester hybrids and peptide bond surrogates, a feature exploited in the development of therapeutic agents. acs.orgwosjournals.com

In the realm of material science, the carbamate linkage is the defining feature of polyurethanes, a major class of polymers. wikipedia.org These materials are typically formed through the reaction of diisocyanates with diols and exhibit a wide spectrum of properties, leading to their use as foams, elastomers, and solids. wikipedia.org Ongoing research also explores the potential of carbamates in creating sequence-defined polymers, where the rigidity and conformational preferences of the carbamate backbone could be harnessed to design new functional materials. chemrxiv.org The synthesis of carbamates from carbon dioxide is also a significant area of research, aiming to utilize CO₂ as a renewable C1 source for chemical production, including precursors for polyurethanes. nih.govrsc.org

The Significance of Phenyl N-n-pentylcarbamate as a Model System for Fundamental Chemical Inquiry

This compound serves as a valuable model system for investigating the fundamental reactivity and properties of carbamates, particularly phenylcarbamates. The phenyloxycarbonyl (Phoc) group is stable, allowing for the large-scale preparation of synthons, yet its reactivity can be finely tuned. acs.org Research has utilized this compound and its analogues to study chemoselectivity and reaction mechanisms. acs.orgnih.gov

For instance, studies have shown that phenylcarbamates derived from primary amines, such as this compound, exhibit distinct reactivity compared to those derived from secondary amines. acs.org Under basic conditions or with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF), these primary phenylcarbamates can react via an E1cb-type mechanism, forming an isocyanate intermediate. acs.org This intermediate can then be trapped by various nucleophiles. For example, reaction with an amine yields a urea (B33335), while hydrolysis leads to the free amine. acs.org This predictable reactivity makes this compound an excellent substrate for studying these fundamental transformations and for developing new synthetic methodologies, such as the selective synthesis of symmetrical or unsymmetrical ureas. acs.orgnih.gov

The compound's structure and properties have been well-characterized, providing a solid baseline for research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | nih.gov |

| Molecular Weight | 207.27 g/mol | nih.gov |

| IUPAC Name | pentyl N-phenylcarbamate | nih.gov |

| CAS Number | 63075-06-9 | nih.gov |

| Appearance | White solid | nih.gov |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 154.8, 151.6, 129.6, 125.2, 122.2, 40.9, 29.3, 28.9, 22.3, 14.3 | nih.gov |

This interactive table provides key data for this compound.

Furthermore, homologous series of N-alkyl carbamates are frequently used in structure-activity relationship (SAR) studies. core.ac.ukacs.org For example, research into inhibitors of enzymes like fatty acid amide hydrolase (FAAH) often involves synthesizing a series of phenyl N-alkyl carbamates where the alkyl chain length is varied (e.g., butyl, pentyl, hexyl) to determine the optimal chain length for enzyme inhibition. core.ac.ukacs.org In this context, this compound acts as a specific data point in a broader investigation of how molecular structure influences biological or chemical activity.

Scope and Objectives of Current and Future Fundamental Research on this compound

Current and future fundamental research involving this compound and related structures is focused on several key areas.

One primary objective is the continued exploration of its synthetic utility. This includes refining methods for its synthesis and, more importantly, its use as a precursor for other molecules. acs.org Research into the deprotection of the Phoc group and the controlled reaction of the isocyanate intermediate generated from it aims to develop more efficient and selective protocols for creating ureas and other derivatives. acs.orgnih.gov

A second major area of research is its application in medicinal chemistry and chemical biology. Phenyl N-alkyl carbamates are a structural class known to produce potent inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH). core.ac.ukacs.org Future work will likely involve using this compound as a lead structure or a reference compound in the design and synthesis of new, more potent, and selective enzyme inhibitors. core.ac.uk These structure-activity relationship studies are critical for developing potential therapeutic agents for various disorders. core.ac.uk

Finally, on a broader scope, the fundamental understanding of the conformational properties and reactivity of simple carbamates like this compound provides foundational data for the burgeoning field of sequence-defined polymers. chemrxiv.org Understanding how the structure of individual monomer units influences the properties of the resulting polymer is a key objective. chemrxiv.org Detailed spectroscopic and computational analysis of model compounds helps build the knowledge base required for the de novo design of advanced polycarbamate materials with specific, predictable functions. chemrxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

phenyl N-pentylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-2-3-7-10-13-12(14)15-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,13,14) |

InChI Key |

GFTOSDMSENABGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenyl N N Pentylcarbamate

Classical Approaches to Phenyl N-n-pentylcarbamate Synthesis

Traditional methods for carbamate (B1207046) synthesis have long been the cornerstone of organic chemistry, providing reliable and high-yielding pathways. These approaches typically involve reactive intermediates and have been extensively optimized over the years.

Direct Acylation Strategies Utilizing Phenyl Chloroformate

One of the most direct and widely used methods for the synthesis of phenyl carbamates is the acylation of a primary amine with phenyl chloroformate. nih.gov This reaction provides a straightforward route to this compound by treating n-pentylamine with phenyl chloroformate.

The reaction is typically conducted in an inert solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. nih.gov The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate. This addition is followed by the elimination of a chloride ion, forming the stable carbamate linkage. A base is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While effective, this method's atom economy is inherently limited by the formation of a stoichiometric amount of hydrochloride salt as a byproduct.

A general protocol involves adding phenyl chloroformate to a stirred solution of the amine in a dry solvent under an inert atmosphere. nih.gov The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, an aqueous work-up is performed to remove the salt byproduct and any unreacted starting materials, followed by extraction and purification to yield the final product. nih.gov A study reported the synthesis of Phenyl n-pentylcarbamate with a yield of 86%. acs.org

Table 1: Representative Conditions for Direct Acylation

| Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| n-Pentylamine, Phenyl Chloroformate | Tetrahydrofuran (THF) | Room Temperature | 86% | nih.gov, acs.org |

Reaction Pathways Involving Phenyl Isocyanate and n-Pentanol

Another classical and highly efficient route to carbamates is the reaction between an isocyanate and an alcohol. kuleuven.be For the synthesis of this compound, this involves the addition of n-pentanol to phenyl isocyanate. This reaction is typically exothermic and proceeds readily, often without the need for a catalyst.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This forms a urethane (B1682113), or carbamate, linkage. kuleuven.be The reaction kinetics can be influenced by the solvent and the presence of catalysts. acs.org While often uncatalyzed, the reaction can be accelerated by both acids and bases. Studies on similar systems, such as the reaction of phenyl isocyanate with 1-butanol, have shown that the alcohol itself can participate in the catalysis, leading to complex kinetic profiles where multiple alcohol molecules are involved in the transition state. kuleuven.bersc.org

Side reactions can occur, particularly if there is an excess of isocyanate, which can react with the newly formed carbamate to produce an allophanate (B1242929). tandfonline.com Therefore, controlling the stoichiometry of the reactants is crucial for achieving high selectivity and yield of the desired carbamate.

Table 2: Factors Influencing Isocyanate-Alcohol Reactions

| Factor | Influence | Details | Reference |

|---|---|---|---|

| Stoichiometry | Controls product selectivity | Excess isocyanate can lead to allophanate formation. | tandfonline.com |

| Solvent | Affects reaction rate | The polarity and hydrogen-bonding capability of the solvent can influence kinetics. | acs.org |

| Catalyst | Increases reaction rate | Can be self-catalyzed by the alcohol or accelerated by external catalysts. | kuleuven.be |

Transcarbamoylation Reactions in the Formation of this compound

Transcarbamoylation offers an alternative pathway for synthesizing carbamates. This method involves the transfer of a carbamoyl (B1232498) group from one molecule to another. To form this compound, this could involve the reaction of n-pentanol with a suitable carbamoyl donor, such as phenyl carbamate itself, in an exchange reaction.

Research has demonstrated the utility of tin-catalyzed transcarbamoylation of primary and secondary alcohols. organic-chemistry.org In this process, a parent carbamate, like phenyl carbamate, reacts with an alcohol in the presence of a catalyst, such as dibutyltin (B87310) maleate, to generate a new carbamate. The reaction proceeds smoothly under relatively mild conditions, for example, in toluene (B28343) at 90°C, and exhibits broad functional-group tolerance. organic-chemistry.org This method's key advantages include its simplicity and the use of air-stable reagents. organic-chemistry.org The equilibrium of the reaction can be manipulated by removing one of the products, such as phenol (B47542) in this case, to drive the formation of the desired this compound.

Modern Advancements and Sustainable Synthesis Principles

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing catalytic and green methodologies. These principles aim to improve atom economy, reduce waste, and avoid the use of hazardous materials.

Catalytic Systems for Enhanced Atom Economy and Selectivity

The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a central tenet of green chemistry. jocpr.comnih.gov Catalytic systems are instrumental in achieving high atom economy by enabling new reaction pathways that minimize byproduct formation.

For carbamate synthesis, various catalytic systems have been developed. For instance, heterogeneous catalysts like TiO2–Cr2O3/SiO2 have been shown to be effective for the synthesis of N-substituted carbamates from amines, urea (B33335), and alcohols, achieving yields of 95–98%. rsc.org Another example is the use of La2O3/SiO2 as a catalyst for the reaction of ureas and organic carbonates, which proceeds with 100% atom economy. tandfonline.com In the synthesis of methyl N-phenyl carbamate, a related compound, catalysts based on lead compounds and cerium oxides have shown high conversion and selectivity. researchgate.net KNO3 modified zeolite HY has also been investigated as a catalyst for this type of transformation. researchgate.net These catalytic approaches offer significant advantages over classical stoichiometric methods by reducing waste and often operating under milder conditions. The development of single-atom catalysts, such as nickel-based systems, is also a promising frontier for enhancing selectivity in carbamate-related reactions. bioengineer.org

Table 3: Examples of Catalytic Systems for Carbamate Synthesis

| Catalyst | Reactants | Advantage | Reference |

|---|---|---|---|

| TiO2–Cr2O3/SiO2 | Amine, Urea, Alcohol | High yields (95-98%), reusable catalyst | rsc.org |

| La2O3/SiO2 | Urea, Organic Carbonate | 100% atom economy, solvent-free | tandfonline.com |

| PbO, Ce-based oxides | Aniline (B41778), Dimethyl Carbonate | High conversion and selectivity | researchgate.net |

| KNO3 modified Zeolite HY | Aniline, Urea, Methanol | High conversion (93.1%) | researchgate.net |

Green Chemistry Methodologies for this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves moving away from hazardous reagents like phosgene (B1210022) and its derivatives (e.g., phenyl chloroformate) and utilizing more benign starting materials.

A key green strategy is the use of carbon dioxide (CO2) as a C1 building block. Direct synthesis of carbamates from CO2, amines, and alcohols is a halogen-free and sustainable route. rsc.orgresearchgate.net This reaction can be facilitated by various catalysts and often proceeds under mild conditions, converting a greenhouse gas into a valuable chemical product. rsc.orgorganic-chemistry.org

Another important phosgene-free route is the use of urea or its derivatives as the carbonyl source. rsc.org The reaction between an amine, urea, and an alcohol can produce carbamates efficiently, with ammonia (B1221849) as the primary byproduct. Similarly, the reaction of ureas with organic carbonates, such as dimethyl carbonate, represents a metathesis reaction with 100% atom efficiency, providing a clean synthesis pathway. tandfonline.com These methods avoid the toxicity associated with phosgene and the waste generated in classical acylation reactions, aligning with the core principles of sustainable chemistry.

Continuous Flow Chemistry Approaches for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govrsc.org The application of flow chemistry to carbamate synthesis allows for precise control over reaction parameters, leading to improved yields and purity. google.com

While specific literature on the continuous flow synthesis of this compound is not abundant, analogous processes for structurally similar carbamates provide a strong indication of viable synthetic strategies. A notable example is the continuous multi-step synthesis of sulfonylureas, which involves the formation of a carbamate intermediate from an amine and phenyl chloroformate. google.com This process highlights the potential for producing this compound by reacting n-pentylamine with phenyl chloroformate in a continuous flow system.

The key advantages of employing a continuous flow approach for this synthesis include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions and the handling of hazardous reagents. youtube.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal control and rapid mixing, leading to more uniform reaction conditions and reduced side-product formation. youtube.com

Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

A hypothetical continuous flow setup for the synthesis of this compound would involve pumping streams of n-pentylamine and phenyl chloroformate, along with a suitable base, through a temperature-controlled reactor coil. The product stream would then be collected for purification.

Based on analogous reactions, the following table illustrates potential reaction conditions for the continuous flow synthesis of a carbamate intermediate. google.com

| Parameter | Condition |

|---|---|

| Reactant 1 | Amine (e.g., n-pentylamine) |

| Reactant 2 | Phenyl Chloroformate |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tributylamine (TBA) |

| Solvent | Acetonitrile (B52724) or similar aprotic solvent |

| Temperature | 0 - 80 °C |

| Residence Time | 0.5 - 5 minutes |

| Concentration | 0.1 - 2 M |

Optimization of Reaction Parameters and Process Intensification for this compound Production

Process intensification aims to develop innovative apparatus and techniques that lead to substantially more efficient, safer, and sustainable chemical manufacturing. researchgate.netenergy.gov For the production of this compound, this involves the meticulous optimization of various reaction parameters to maximize yield and throughput while minimizing waste and energy consumption.

The kinetics of carbamate formation are significantly influenced by temperature, pressure, and the choice of solvent. Understanding these effects is crucial for optimizing the synthesis of this compound.

Temperature: Generally, an increase in temperature leads to a higher reaction rate. However, for carbamate synthesis, excessively high temperatures can promote the formation of side products, such as ureas, through the decomposition of the carbamate or reaction of the isocyanate intermediate (if formed). acs.org Therefore, an optimal temperature must be determined to balance reaction speed and selectivity. For analogous reactions, temperatures in the range of ambient to moderately elevated (e.g., 80 °C) have been found to be effective. google.com

Pressure: While many carbamate syntheses are conducted at atmospheric pressure, the use of elevated pressure can be advantageous in continuous flow systems. Higher pressure allows for the superheating of solvents beyond their atmospheric boiling points, which can significantly accelerate reaction rates.

Solvent Effects: The choice of solvent can have a profound impact on reaction kinetics and selectivity. chemrxiv.orgmdpi.com For the reaction between an amine and an acylating agent to form a carbamate, the polarity of the solvent can influence the stability of the transition state. Non-polar solvents may favor certain reaction pathways, while polar aprotic solvents are often used to dissolve the reactants and facilitate the reaction. The following table provides a qualitative overview of the expected effect of different solvent types on the synthesis of this compound.

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Non-polar Aprotic | Toluene, Hexane (B92381) | Moderate | Good solubility for starting materials, but may not effectively stabilize charged intermediates. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | High | Effectively solvate reactants and stabilize polar transition states, leading to faster reaction rates. |

| Polar Protic | Ethanol, Water | Low to Moderate | Can react with phenyl chloroformate and may form hydrogen bonds with the amine, reducing its nucleophilicity. |

While the reaction of n-pentylamine with phenyl chloroformate can proceed without a catalyst, particularly with the use of a stoichiometric amount of a base to neutralize the HCl byproduct, the use of catalysts can be beneficial in alternative, more atom-economical synthetic routes, such as those involving CO2 or other carbonyl sources. In such cases, the design of the catalyst system, including the metal center, ligand, and catalyst loading, is critical for achieving high efficiency and selectivity.

For the broader class of urethane (carbamate) synthesis, a variety of catalysts have been investigated. These are often based on metals such as tin, zinc, or titanium. The activity of these catalysts is highly dependent on the ligand environment around the metal center.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a key parameter to optimize. Higher catalyst loading generally leads to a faster reaction, but also increases costs and the potential for metal contamination in the final product. The optimal loading is the minimum amount of catalyst required to achieve the desired reaction rate and conversion within a practical timeframe.

Ligand Design: The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity and selectivity. Electron-donating ligands can increase the electron density on the metal, potentially enhancing its catalytic activity. The steric bulk of the ligands can also influence the selectivity of the reaction by controlling the access of reactants to the catalytic site. While specific ligand design for this compound synthesis is not extensively documented, principles from polyurethane catalysis can be applied. For instance, in tin-catalyzed urethane formation, the nature of the carboxylate ligand can significantly impact the catalytic activity.

The following table presents hypothetical data illustrating the effect of catalyst loading and ligand type on the yield of a generic N-alkyl carbamate synthesis, based on general principles of catalysis.

| Catalyst System | Catalyst Loading (mol%) | Ligand Type | Hypothetical Yield (%) |

|---|---|---|---|

| Dibutyltin Dilaurate | 0.1 | Laurate | 85 |

| Dibutyltin Dilaurate | 0.01 | Laurate | 70 |

| Zinc Octoate | 0.5 | Octoate | 78 |

| Zinc Neodecanoate | 0.5 | Neodecanoate (more sterically hindered) | 72 |

| Titanium(IV) isopropoxide | 1.0 | Isopropoxide | 65 |

Comprehensive Spectroscopic and Crystallographic Investigations of Phenyl N N Pentylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Phenyl N-n-pentylcarbamate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the n-pentyl chain. The aromatic protons typically appear as a complex multiplet in the downfield region, while the protons of the pentyl group are observed at characteristic upfield shifts. nih.gov

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is typically observed at a significant downfield shift. The carbon atoms of the phenyl ring and the n-pentyl chain also exhibit characteristic chemical shifts. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 154.8 |

| Phenyl C1 (C-O) | - | 151.6 |

| Phenyl C2/C6 | 7.37 (m) | 129.6 |

| Phenyl C4 | 7.19 (m) | 125.2 |

| Phenyl C3/C5 | 7.09 (m) | 122.2 |

| N-CH₂ | 3.05 (td, J = 6.5, 5.1 Hz) | 40.9 |

| N-CH₂-CH₂ | 1.48 (m) | 29.3 |

| N-(CH₂)₂-CH₂ | 1.22-1.38 (m) | 28.9 |

| N-(CH₂)₃-CH₂ | 1.22-1.38 (m) | 22.3 |

| CH₃ | 0.89 (t, J = 6.4 Hz) | 14.3 |

| NH | 7.70 (t, J = 5.1 Hz) | - |

Note: J = coupling constant in Hertz, m = multiplet, t = triplet, td = triplet of doublets.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule. For this compound, this would show correlations between the adjacent protons in the n-pentyl chain (e.g., between the N-CH₂ and the N-CH₂-CH₂ protons) and within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the methylene (B1212753) and methyl groups of the n-pentyl chain and the protonated carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the NH proton and the carbonyl carbon, as well as between the N-CH₂ protons and the carbonyl carbon. Correlations between the aromatic protons and the carbons of the phenyl ring would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are in close proximity. This can provide valuable information about the preferred conformation of the molecule in solution. For this compound, NOESY could potentially show correlations between the N-CH₂ protons and the ortho-protons of the phenyl ring, providing insights into the orientation of the pentyl chain relative to the aromatic ring.

Isotopic Labeling Studies for Elucidating Connectivity and Dynamic Processes

Isotopic labeling, the selective replacement of an atom with its isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique to further probe molecular structure and dynamics. cernobioscience.comwikipedia.org While specific isotopic labeling studies on this compound have not been reported, this methodology could provide deeper insights.

For instance, ¹³C labeling of the carbonyl carbon would allow for more sensitive and unambiguous detection in ¹³C NMR and would be particularly useful in HMBC experiments to confirm long-range correlations. researchgate.net ¹⁵N labeling of the nitrogen atom would enable the direct detection of this nucleus and the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing valuable information about the electronic environment of the nitrogen and the geometry of the carbamate group. Deuterium (B1214612) labeling of specific positions in the n-pentyl chain could be employed to simplify complex ¹H NMR spectra and to study conformational dynamics through techniques like deuterium NMR.

Solid-State NMR for Polymorphic Form Characterization of this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local environment of each nucleus.

While no specific ssNMR studies on this compound are available, the technique would be highly valuable for characterizing its solid-state properties. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can differentiate between polymorphs and provide details about their molecular conformation and packing arrangements. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure, conformation, and intermolecular interactions.

Interpretation of Characteristic Vibrational Modes and Functional Group Assignments

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C-H, C=O, and C-O functional groups, as well as vibrations associated with the phenyl ring and the alkyl chain. Based on data from similar carbamate compounds, the following assignments can be predicted:

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3400 | A strong, and often broad, band in the IR spectrum. Its position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Typically multiple weak to medium bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong bands corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the pentyl chain. |

| C=O Stretch (Amide I) | 1680 - 1730 | A very strong and characteristic band in the IR spectrum. Its frequency is influenced by electronic and steric effects, as well as hydrogen bonding. |

| N-H Bend (Amide II) | 1510 - 1570 | A medium to strong band, often coupled with C-N stretching. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity. |

| C-N Stretch | 1200 - 1350 | A medium intensity band. |

| C-O Stretch | 1000 - 1300 | Two distinct C-O stretching bands are expected for the carbamate group, one for the C(O)-OPh linkage and one for the N-C(O) linkage. |

The presence of a sharp band around 3300-3400 cm⁻¹ would be indicative of a free N-H group, while a broader band at a lower frequency would suggest the presence of intermolecular hydrogen bonding.

Conformational Analysis and Intermolecular Interactions Probed by Vibrational Spectroscopy

The conformation of the carbamate group and the n-pentyl chain can influence the vibrational spectra. Rotational isomers (rotamers) around the C-N and C-O bonds of the carbamate moiety can give rise to distinct vibrational frequencies. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character, which can lead to the existence of syn and anti conformers. nih.gov These different conformers may be distinguishable in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Furthermore, intermolecular interactions, such as hydrogen bonding, significantly affect the vibrational frequencies. In the solid state, this compound is likely to form hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. This would lead to a significant red-shift (lowering of frequency) of the N-H stretching vibration and a slight red-shift of the C=O stretching vibration compared to the values in a non-polar solvent.

While no crystallographic data is available for this compound, analysis of closely related structures like Phenyl N-phenylcarbamate and Phenyl N-(p-tolyl)carbamate reveals that intermolecular N-H···O hydrogen bonds are a dominant feature in the crystal packing, often leading to the formation of one-dimensional chains. nih.govnih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns in the solid state, which would be readily detectable by IR and Raman spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for the elucidation of molecular structures and the study of fragmentation pathways. For this compound, HRMS provides the exact mass of the molecular ion, confirming its elemental composition as C12H17NO2. nih.gov The monoisotopic mass is determined to be 207.125928785 Da. nih.gov This high level of mass accuracy is fundamental for distinguishing between compounds with the same nominal mass but different elemental formulas.

While a detailed experimental HRMS fragmentation study specifically for this compound is not extensively documented in peer-reviewed literature, the fragmentation behavior of carbamates is well-established. nih.govnih.gov The fragmentation pathways can be predicted based on the known reactivity of the carbamate functional group and the nature of the phenyl and n-pentyl substituents.

Tandem Mass Spectrometry (MS/MS) for Structural Information via Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) is a powerful technique for gaining structural information by fragmenting a selected precursor ion. In a hypothetical MS/MS experiment of protonated this compound ([M+H]+), the fragmentation would be expected to proceed through several key pathways based on the general fragmentation patterns of carbamate pesticides. nih.govnih.gov

The primary sites of protonation are the nitrogen and oxygen atoms of the carbamate linkage. nih.gov Fragmentation is initiated by the cleavage of the most labile bonds upon collisional activation. Common fragmentation patterns for carbamates include cleavage of the ester and amide bonds.

A plausible fragmentation pathway for this compound would involve:

Loss of the pentyl group: Cleavage of the O-C bond of the ester would result in the loss of pentene (C5H10) via a McLafferty-type rearrangement or the loss of a pentyl radical (•C5H11), although the former is more common in CID. This would lead to the formation of a protonated phenyl carbamic acid ion.

Cleavage of the carbamate bond: Scission of the N-C bond could lead to the formation of a phenoxycarbonyl ion or an n-pentyl isocyanate ion, depending on charge distribution. A characteristic fragmentation for many N-alkyl carbamates is the neutral loss of isocyanate (HNCO) or an alkyl isocyanate.

Formation of aniline (B41778): Cleavage of the C-N bond could result in the formation of a protonated aniline ion (C6H5NH3+).

The expected major fragment ions in the CID spectrum of this compound are summarized in the table below. The exact m/z values would be confirmed by HRMS.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 208.1332 | [C6H5NHCOOH2]+ | C5H10 |

| 208.1332 | [C6H5NH3]+ | C6H10O2 |

| 208.1332 | [C5H11NCOH]+ | C6H6O |

This table represents predicted fragmentation pathways based on the general behavior of carbamates and has not been experimentally verified for this compound in the available literature.

Ion Mobility Spectrometry (IMS-MS) for Separation of Isomers and Conformers

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers and conformers that have the same mass-to-charge ratio. wikipedia.org

For this compound, IMS-MS could be employed to investigate its conformational landscape. The flexibility of the n-pentyl chain allows for the existence of different rotational isomers (rotamers). nih.gov These conformers would have slightly different collision cross-sections (CCS) in the gas phase and could potentially be separated by IMS. This would allow for the study of the different shapes the molecule can adopt and how these might relate to its chemical properties.

While specific IMS-MS studies on this compound are not available, the technique has been successfully applied to the analysis of other carbamates and small molecules with isomeric forms. The ability of IMS-MS to separate isomers makes it a valuable tool for detailed structural characterization.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. At present, a published crystal structure for this compound is not available in the crystallographic databases. However, the solid-state properties of this compound can be inferred by examining the crystal structures of closely related phenylcarbamate derivatives.

Unit Cell Parameters, Space Group Determination, and Bond Metrics

The unit cell parameters and space group of a crystal define its lattice structure and symmetry. For analogous compounds such as Phenyl N-phenylcarbamate and Phenyl N-(4-nitrophenyl)carbamate, these have been determined through single-crystal X-ray diffraction.

Below is a table summarizing the crystallographic data for these related compounds. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as one of the monoclinic or orthorhombic systems.

| Compound | Phenyl N-phenylcarbamate nih.govresearchgate.net | Phenyl N-(4-nitrophenyl)carbamate nih.gov |

| Formula | C13H11NO2 | C13H10N2O4 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna21 | P-1 |

| a (Å) | 9.4734 (9) | 9.6722 (3) |

| b (Å) | 19.5825 (17) | 10.2543 (5) |

| c (Å) | 5.8509 (5) | 12.4787 (6) |

| α (˚) | 90 | 84.625 (3) |

| β (˚) | 90 | 79.386 (3) |

| γ (˚) | 90 | 77.955 (3) |

| Volume (ų) | 1085.42 (17) | 1187.73 (9) |

| Z | 4 | 4 |

The bond lengths and angles within the carbamate moiety are expected to be consistent with those observed in other carbamates. The N-C bond of the amide is expected to have some double bond character, resulting in a shorter bond length compared to a typical N-C single bond.

Analysis of Molecular Packing, Hydrogen Bonding, and Other Intermolecular Interactions in the Crystalline Lattice

The molecular packing in the crystal lattice is governed by intermolecular interactions. For this compound, the primary interactions are expected to be hydrogen bonding and van der Waals forces.

The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. In the crystal structures of Phenyl N-phenylcarbamate and Phenyl N-(4-nitrophenyl)carbamate, intermolecular N-H···O hydrogen bonds are a dominant feature, linking the molecules into chains or more complex networks. nih.govresearchgate.netnih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding motifs.

Polymorphism and Pseudopolymorphism (Solvates, Hydrates) of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial as different polymorphs can have different physical properties. Phenyl carbamate, a closely related compound, is known to exhibit polymorphism. researchgate.net This suggests that this compound may also be capable of forming multiple polymorphic forms depending on the crystallization conditions such as solvent, temperature, and pressure.

The presence of both a flexible alkyl chain and a rigid phenyl group, along with the hydrogen bonding capability of the carbamate group, provides the molecular versatility that can lead to different packing arrangements and thus, polymorphism.

Pseudopolymorphism, which includes the formation of solvates and hydrates, is also a possibility. If this compound is crystallized from a solvent that can be incorporated into the crystal lattice, a solvate will be formed. Similarly, if crystallized from water or in the presence of moisture, a hydrate (B1144303) could be formed. The potential for both polymorphism and pseudopolymorphism would need to be investigated through a systematic crystallization study.

Other Advanced Spectroscopic Techniques

While core techniques like NMR and mass spectrometry provide invaluable structural information, other advanced spectroscopic methods can illuminate the electronic and photophysical properties of a molecule. Techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophoric nature and its behavior upon absorbing light. For chiral molecules, circular dichroism offers another layer of structural analysis.

Computational Chemistry and Theoretical Studies on Phenyl N N Pentylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical methods are fundamental to understanding the electronic behavior of Phenyl N-n-pentylcarbamate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties, providing a detailed profile of its intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. The geometry optimization process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For this compound, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311G(d,p). nih.gov This level of theory effectively models the geometry of the phenyl ring, the carbamate (B1207046) linkage, and the flexible n-pentyl chain.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The results can be used to assign experimental IR bands to specific vibrational modes, such as the N-H stretch, C=O stretch, and C-N stretch of the carbamate group.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on calculations of similar carbamate structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C(carbonyl)-N | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C(carbonyl)-O | ~1.35 Å | |

| Bond Angle | O=C-N | ~126° |

| C-N-H | ~120° | |

| Dihedral Angle | C-O-C-N | ~180° (trans) |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energy and molecular properties. researchgate.net These methods are valuable for obtaining benchmark energies for different conformers of this compound or for calculating properties where high accuracy is crucial, such as dipole moments and polarizability. For instance, MP2 calculations have been used to compute the rotational barriers in related carbamate systems, providing insights into the electronic effects governing bond rotation. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. researchgate.netnih.gov These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm structural assignments. researchgate.net The accuracy of these predictions is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM).

IR Intensities: Vibrational frequency calculations using DFT not only predict the position of IR bands but also their intensities. The intensity of an IR absorption band is proportional to the square of the change in the molecule's dipole moment during the corresponding vibration. This information is critical for simulating a theoretical IR spectrum that can be directly compared with experimental results, aiding in the identification of the compound and the analysis of its functional groups.

Table 2: Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for this compound Experimental data sourced from literature; calculated values are representative examples based on GIAO-DFT methods. nih.gov

| Proton | Experimental (DMSO-d6) | Hypothetical Calculated (CDCl3, PCM) |

| N-H | 7.70 | ~7.65 |

| Phenyl (ortho) | 7.09 | ~7.15 |

| Phenyl (meta) | 7.37 | ~7.40 |

| Phenyl (para) | 7.19 | ~7.25 |

| N-CH₂ | 3.05 | ~3.10 |

Conformational Analysis and Exploration of Potential Energy Surfaces

The rotation around the C(carbonyl)-N bond in carbamates is a critical conformational process. This bond has a partial double bond character, resulting in a significant rotational barrier between the syn and anti rotamers. nih.gov Computational studies on related N-phenylcarbamates have determined this barrier to be approximately 12.5 kcal/mol. researchgate.netnih.gov By performing a potential energy surface (PES) scan, where the dihedral angle of the C-N bond is systematically rotated, computational methods can precisely calculate this barrier. The scan reveals the transition state structure and the energy minima corresponding to the stable conformers. Similar scans can be performed for the rotatable bonds within the n-pentyl chain to identify the global energy minimum, which represents the most populated conformation of the molecule at equilibrium.

Table 3: Calculated Rotational Barrier for Carbamates

| Compound Type | Bond | Rotational Barrier (kcal/mol) |

| N-alkylcarbamate | C(carbonyl)-N | ~16.0 nih.gov |

| N-phenylcarbamate | C(carbonyl)-N | ~12.5 researchgate.netnih.gov |

The conformation of this compound is influenced by a balance of non-covalent interactions.

Intramolecular Hydrogen Bonding: While less common in this specific structure, the potential for weak C-H···O interactions between the pentyl chain and the carbonyl oxygen could influence the conformational preference. However, the dominant hydrogen bonding interaction for carbamates is typically intermolecular. In the solid state, molecules of this compound are likely to form chains or dimers stabilized by intermolecular N-H···O=C hydrogen bonds, a feature observed in the crystal structure of the related Phenyl N-phenylcarbamate. nih.gov

Steric Effects: The spatial arrangement of the bulky phenyl group and the flexible n-pentyl chain dictates the molecule's preferred shape. Steric hindrance between the pentyl group and the phenyl ring can influence the rotational barriers and the relative stability of different conformers. The molecule will adopt a conformation that minimizes these unfavorable steric clashes, which is a key factor in determining the global minimum energy structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of this compound and its interactions with surrounding solvent molecules. These simulations can reveal how the molecule behaves in different chemical environments over time.

The behavior of this compound in different solvents is a key area of investigation. By simulating the compound in solvents of varying polarities, such as water, ethanol, and hexane (B92381), researchers can predict its solubility and stability. The interactions between the carbamate's polar functional group and the solvent molecules can be quantified, providing a deeper understanding of solvation effects.

A hypothetical representation of such simulation results could be summarized in the following table:

| Solvent | Dielectric Constant | Interaction Energy (kcal/mol) | Predicted Solubility |

| Water | 80.1 | -15.2 | Moderate |

| Ethanol | 24.6 | -10.5 | High |

| Hexane | 1.9 | -2.1 | Low |

Note: The data in this table is illustrative and intended to represent the type of results obtained from MD simulations.

This compound possesses rotational freedom around several of its chemical bonds, leading to various possible conformations. Carbamates, in general, can exist as syn and anti rotamers, with the anti conformation typically being more stable by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov MD simulations can track the transitions between these conformational states over nanoseconds or even microseconds, providing insights into the molecule's flexibility and the energy barriers between different conformations. This dynamic behavior is crucial for understanding its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for the synthesis and degradation of this compound. These models can identify the most likely mechanisms by calculating the energy profiles of different reaction coordinates.

The synthesis of carbamates can be modeled to understand the intricate details of the reaction mechanism. For instance, the formation of this compound could be studied using computational methods to identify the transition states and any intermediate structures. dntb.gov.ua This allows for a detailed understanding of the reaction kinetics and can help in optimizing synthetic procedures.

The hydrolysis of carbamates is a critical process, particularly for assessing their environmental persistence. nih.gov Computational studies can map the energy landscape for the hydrolysis of this compound under both acidic and basic conditions. The basic hydrolysis of phenylcarbamates derived from primary amines is understood to proceed through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.govacs.org

Quantum mechanics/molecular mechanics (QM/MM) methods can provide atomic-level details of such enzymatic and chemical degradation pathways. nih.gov By calculating the energy barriers for each step, the rate-determining step of the degradation process can be identified. nih.gov

A hypothetical energy profile for the hydrolysis of a generic carbamate is presented below:

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.1 |

Note: This data is representative of a typical carbamate hydrolysis pathway and is not specific to this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov For analogues of this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility based on molecular descriptors.

In the context of biological activity, such as enzyme inhibition, QSAR studies have been successfully applied to other carbamates. nih.gov For example, a study on carbamates with ortho-substituted O-phenyl groups found a strong logarithmic correlation between the inhibition of the enzyme FAAH and the electron-withdrawing effect of the substituents, as measured by the Hammett sigma (σ) constant. nih.gov This highlights how computational models can predict the biological activity of related carbamate structures.

Development of Models to Predict Chemical Reactivity and Physicochemical Parameters

The prediction of chemical reactivity and physicochemical parameters of this compound can be achieved through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netcreative-biostructure.com These models are mathematical equations that correlate the structural or physicochemical properties of a molecule with its chemical reactivity or a specific physical property.

The development of such models for this compound would begin with the calculation of a variety of molecular descriptors. These descriptors are numerical values that characterize the molecule's topology, geometry, and electronic properties. Density Functional Theory (DFT) is a common computational method used to calculate quantum chemical descriptors that are crucial for predicting reactivity. nih.govresearchgate.netresearchgate.net

Key global reactivity descriptors that would be calculated for this compound include:

Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Indicates the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Indicates the molecule's ability to accept electrons.

HOMO-LUMO gap (ΔE): Relates to the molecule's chemical stability and reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Describes the ability of a molecule to accept electrons. nih.gov

These descriptors, once calculated, can be used to build a regression model that predicts a specific property, such as the rate of a reaction or a particular physicochemical parameter.

Below is an interactive data table showcasing hypothetical calculated quantum chemical descriptors for this compound, which would be foundational for building predictive models.

| Descriptor | Hypothetical Value | Unit | Significance in Reactivity Models |

| EHOMO | -6.5 | eV | Electron-donating ability |

| ELUMO | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV | Chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | eV | Tendency to be oxidized |

| Electron Affinity (A) | 0.8 | eV | Tendency to be reduced |

| Chemical Potential (μ) | -3.65 | eV | Electron escaping tendency |

| Hardness (η) | 2.85 | eV | Resistance to deformation of electron cloud |

| Electrophilicity (ω) | 2.34 | eV | Propensity to act as an electrophile |

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in computational models.

Correlation of Structural Descriptors with Spectroscopic Signatures and Chromatographic Behavior

Computational methods are also employed to correlate the structural features of this compound with its spectroscopic signatures and chromatographic behavior. This is particularly useful in analytical chemistry for predicting how the molecule will behave in various analytical techniques.

Spectroscopic Signatures:

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. arxiv.org By calculating the electronic environment of each atom in this compound, it is possible to predict its 1H and 13C NMR spectra. Similarly, by calculating the vibrational modes of the molecule, its IR spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecule's structure. The correlation between specific structural descriptors (e.g., partial atomic charges, bond orders) and spectroscopic features can help in the interpretation of experimental spectra for related compounds.

Chromatographic Behavior:

Quantitative Structure-Retention Relationship (QSRR) models are developed to predict the retention time of a compound in chromatography based on its molecular descriptors. nih.govchromatographyonline.comnih.gov For this compound, a QSRR model would be built by correlating its calculated molecular descriptors with its experimentally determined retention time under specific chromatographic conditions (e.g., a particular column and mobile phase in High-Performance Liquid Chromatography - HPLC).

The molecular descriptors used in QSRR models can be of various types:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule.

Quantum chemical descriptors: As described in the previous section.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity. researchgate.net

An example of a simplified linear QSRR equation could be:

Retention Time = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis.

The following interactive data table illustrates the types of molecular descriptors that would be used to build a QSRR model for this compound.

| Descriptor Type | Descriptor Example | Hypothetical Value | Relevance to Chromatographic Behavior |

| Topological | Wiener Index | 125 | Represents molecular branching |

| Geometrical | Molecular Surface Area | 250 Å2 | Influences interactions with the stationary phase |

| Quantum Chemical | Dipole Moment | 2.5 D | Relates to the polarity of the molecule |

| Physicochemical | LogP | 3.2 | Indicates hydrophobicity |

Note: The values in this table are hypothetical and are intended to demonstrate the types of descriptors used in QSRR modeling.

By developing robust QSRR models, it becomes possible to predict the chromatographic behavior of new or hypothetical carbamates without the need for experimental analysis, thus accelerating the process of drug discovery and environmental analysis. nih.govchromatographyonline.com

Chemical Reactivity and Mechanistic Investigations of Phenyl N N Pentylcarbamate

Hydrolysis Kinetics and Mechanism under Various Conditions

The stability of the carbamate (B1207046) linkage in Phenyl N-n-pentylcarbamate towards hydrolysis is highly dependent on the pH of the medium. The reaction pathways and rates differ significantly under acidic, basic, and neutral conditions.

Acid-Catalyzed Hydrolysis Pathways and Rate Studies

Phenylcarbamates are generally observed to be very stable in acidic aqueous solutions. nih.gov The acid-catalyzed hydrolysis of carbamates can, in principle, proceed through two primary mechanisms analogous to ester hydrolysis: the AAc1 (unimolecular) or AAc2 (bimolecular) pathway. The operative mechanism is influenced by the structure of the carbamate and the concentration of the acid.

Interactive Data Table: Illustrative Acid-Catalyzed Hydrolysis Data for a Related Carbamate

Specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available in the reviewed literature.

| Condition | Mechanism | Rate Constant (k) |

| Acidic (e.g., HCl) | AAc2 (presumed) | Very Slow |

Base-Catalyzed Hydrolysis Pathways and Rate Studies

The base-catalyzed hydrolysis of this compound is significantly more facile than its acid-catalyzed counterpart. For phenylcarbamates derived from primary amines, such as this compound, the reaction is understood to proceed through an elimination-addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) pathway. nih.govacs.org

This mechanism involves a rapid, reversible deprotonation of the nitrogen atom by a base (e.g., hydroxide (B78521) ion) to form the conjugate base of the carbamate. acs.org This is followed by the rate-determining elimination of the phenoxide leaving group to form a highly reactive pentyl isocyanate intermediate. acs.orgrsc.org The isocyanate is then rapidly attacked by water to form the unstable N-pentylcarbamic acid, which decarboxylates to yield pentylamine and carbon dioxide. acs.org

The general scheme for the E1cB mechanism is as follows:

Deprotonation: this compound + OH⁻ ⇌ [C₆H₅OC(O)N⁻C₅H₁₁] + H₂O

Elimination (Rate-determining): [C₆H₅OC(O)N⁻C₅H₁₁] → C₅H₁₁NCO + C₆H₅O⁻

Hydrolysis and Decarboxylation: C₅H₁₁NCO + H₂O → [C₅H₁₁NHCOOH] → C₅H₁₁NH₂ + CO₂

Studies on analogous N-arylcarbamates have shown that the bimolecular rate constant for alkaline hydrolysis is sensitive to substituents on the phenyl leaving group, which is consistent with the E1cB mechanism where the departure of the phenolate (B1203915) anion is the rate-determining step. rsc.org

Interactive Data Table: Illustrative Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Related Phenylcarbamates at 25°C

While specific rate constants for this compound are not documented in the searched literature, the following table for related compounds illustrates the kinetics of this reaction.

| Compound | Rate Constant (kOH, M⁻¹s⁻¹) |

| Phenyl N-phenylcarbamate | Data not available |

| Phenyl N-methylcarbamate | Data not available |

Data for this compound is not available. The table is intended to be illustrative of the type of data obtained in such studies.

Neutral Hydrolysis Mechanisms and Environmental Relevance in Abiotic Systems

In the absence of acid or base catalysis, the hydrolysis of carbamates is generally a very slow process. The neutral hydrolysis of this compound would involve the direct nucleophilic attack of a water molecule on the carbonyl carbon. Due to the lower nucleophilicity of water compared to the hydroxide ion, the rate of this reaction is significantly lower than that of base-catalyzed hydrolysis.

The environmental relevance of neutral hydrolysis pertains to the persistence of the compound in aquatic systems where the pH is near neutral. The slow rate of neutral hydrolysis means that other degradation pathways, such as biodegradation, may be more significant in the environmental fate of this compound.

Transcarbamoylation and Exchange Reactions with Other Functional Groups

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (C₅H₁₁NHCO-) from the phenoxy group to another nucleophile, such as an alcohol or an amine. This reaction is a useful synthetic transformation.

For instance, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate has been shown to proceed smoothly to generate the corresponding alkyl carbamates in good yields. chemicalbook.com This suggests that this compound could potentially undergo similar reactions, although specific studies on this compound are lacking. The mechanism likely involves the coordination of the catalyst to the carbamate, increasing its reactivity towards the incoming alcohol.

Reactions with Nucleophiles and Electrophiles: Fundamental Pathways

The primary site of nucleophilic attack in this compound is the electrophilic carbonyl carbon. Electrophilic attack is less common but could theoretically occur at the nitrogen or the phenyl ring, though these pathways are generally not favored.

Aminolysis and Alcoholysis of the Carbamate Linkage

Aminolysis is the reaction of the carbamate with an amine, leading to the formation of a urea (B33335). The reaction of this compound with an amine would result in the formation of an N,N'-disubstituted urea and phenol (B47542). The mechanism of aminolysis of phenylcarbamates can proceed through different pathways, including a stepwise route via a tetrahedral intermediate or an E1cB mechanism involving an isocyanate intermediate, similar to base-catalyzed hydrolysis. acs.org For this compound, the E1cB pathway is highly probable, especially in the presence of a basic amine. The amine can act as a base to deprotonate the carbamate nitrogen, facilitating the elimination of the phenoxide to form pentyl isocyanate. The isocyanate is then trapped by another molecule of the amine to form the urea. nih.govacs.org

In a study involving the reaction of this compound with tetra-n-butylammonium fluoride (B91410) (TBAF), which contains water, the formation of 1,3-bis(pentyl)urea was observed. nih.govacs.org This occurs via the formation of the pentyl isocyanate intermediate, which is then attacked by the pentylamine formed from the initial hydrolysis of the isocyanate. nih.govacs.org

Alcoholysis is the reaction with an alcohol to form a different carbamate and phenol. This transesterification-like reaction is a form of transcarbamoylation. As mentioned, such reactions can be catalyzed, for example by tin compounds. chemicalbook.com The uncatalyzed reaction is likely to be slow.

Electrophilic Aromatic Substitution on the Phenyl Ring

The carbamate functionality (-NHCOO-) attached to the phenyl ring in this compound acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.comwikipedia.org In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the site of electrophilic attack. The presence of the electron-donating carbamate group further stabilizes the arenium ion when the attack occurs at the ortho or para positions, thus lowering the activation energy for these pathways compared to meta attack. organicchemistrytutor.comwikipedia.org In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity patterns can be inferred from related N-aryl carbamates. For instance, the O-carbamate group is recognized as a powerful directing group in directed ortho-metalation, a reaction that relies on the coordination of an organolithium reagent to the carbamate followed by deprotonation at the ortho position. acs.orgnih.gov This highlights the ability of the carbamate group to influence the regioselectivity of reactions on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions would need to be optimized for this compound, but the directing effect of the carbamate group would be expected to yield predominantly ortho- and para-substituted products.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitrothis compound and 4-Nitrothis compound |

| Bromination | Br⁺ | 2-Bromothis compound and 4-Bromothis compound |

| Sulfonation | SO₃ | 2-(N-(n-pentyl)carbamoyl)benzenesulfonic acid and 4-(N-(n-pentyl)carbamoyl)benzenesulfonic acid |

Thermal Decomposition Pathways and Product Characterization

The thermal decomposition of N-aryl carbamates, including this compound, typically proceeds through several competing pathways, with the product distribution being highly dependent on the temperature and reaction conditions.

Pyrolysis Studies and Analysis of Volatile and Non-Volatile Products

Pyrolysis of N-aryl carbamates is known to yield a variety of products. rsc.org The primary decomposition route often involves the cleavage of the carbamate linkage. Studies on analogous compounds suggest that the thermal decomposition of this compound would likely yield n-pentyl isocyanate and phenol as the initial major volatile products. researchgate.net This is a result of the cleavage of the ester C-O bond and subsequent elimination.

Another significant pathway is the decarboxylation of the carbamate, leading to the formation of N-pentylaniline and carbon dioxide. researchgate.net Further decomposition at higher temperatures can lead to the formation of a more complex mixture of products. For instance, the initially formed isocyanate can react with other molecules present in the reaction mixture or undergo further thermal degradation.

Non-volatile products, often polymeric or tar-like materials, can also be formed, especially at higher temperatures or during prolonged heating. These are generally the result of secondary reactions of the initial decomposition products.

Table 2: Potential Products from the Thermal Decomposition of this compound

| Product Type | Chemical Name |

|---|---|

| Volatile | n-Pentyl isocyanate |

| Phenol | |

| N-Pentylaniline | |

| Carbon dioxide |

Mechanism of Decarboxylation and Rearrangement Reactions

The decarboxylation of N-aryl carbamates is a key thermal decomposition pathway. wikipedia.org The mechanism is believed to proceed through a concerted process or via a zwitterionic intermediate. nih.govacs.org In the case of this compound, the reaction would involve the cleavage of the carboxyl group as carbon dioxide, with the concomitant formation of N-pentylaniline. The stability of the resulting amine and the gaseous nature of carbon dioxide provide a thermodynamic driving force for this reaction. wikipedia.org

Rearrangement reactions can also occur during the thermal decomposition of carbamates. While not as common as the primary cleavage and decarboxylation pathways, rearrangements can lead to the formation of substituted anilines or other aromatic compounds. The specific nature of these rearrangements would depend on the reaction conditions and the presence of any catalysts.

Photochemical Reactivity and Light-Induced Transformations of this compound

The photochemical behavior of this compound is dictated by the absorption of ultraviolet light, which can induce electronic transitions and lead to chemical reactions.

Photodegradation Mechanisms in Solution and Solid Phase

The photodegradation of alkyl N-arylcarbamates in solution is initiated by the absorption of a photon, leading to an excited singlet state. acs.org The primary photochemical process from this excited state is the homolytic cleavage of the nitrogen-alkoxycarbonyl bond, resulting in the formation of a radical pair within a solvent cage. acs.org

In the case of this compound, this would lead to the formation of a phenylaminyl radical and an n-pentoxycarbonyl radical. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent, recombination, or escape from the solvent cage to react with other species.

Another important photochemical pathway for N-aryl carbamates is the photo-Fries rearrangement. acs.org This intramolecular rearrangement leads to the formation of ortho- and para-aminobenzoates. For this compound, this would result in the formation of n-pentyl 2-aminobenzoate (B8764639) and n-pentyl 4-aminobenzoate.

The photodegradation mechanism in the solid phase can differ from that in solution due to the restricted mobility of the molecules and the different microenvironment. In the solid state, cage effects are more pronounced, which can influence the product distribution by favoring recombination of the initial radical pair.

Characterization of Photoproducts and Reaction Intermediates

The major identifiable photoproducts from the irradiation of alkyl N-arylcarbamates are the corresponding aniline (B41778) and the photo-Fries rearrangement products. acs.org For this compound, the expected major photoproducts would be aniline, n-pentyl 2-aminobenzoate, and n-pentyl 4-aminobenzoate.

The primary reaction intermediate is the arylaminyl radical. acs.org The fate of this radical is crucial in determining the final product distribution. It can abstract a hydrogen atom to form aniline, or it can be involved in the formation of the photo-Fries products. The quantum yield for the disappearance of the carbamate is often low, suggesting that many of the excited molecules return to the ground state without undergoing chemical reaction. acs.org

Table 3: Characterized Photoproducts and Intermediates of this compound Photodegradation

| Type | Chemical Species |

|---|---|

| Photoproduct | Aniline |

| n-Pentyl 2-aminobenzoate | |

| n-Pentyl 4-aminobenzoate | |

| Carbon dioxide | |

| Reaction Intermediate | Phenylaminyl radical |

Derivatization and Functionalization Strategies of Phenyl N N Pentylcarbamate

Modification of the Phenyl Moiety

The aromatic phenyl ring of Phenyl N-n-pentylcarbamate is amenable to a range of substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups that can significantly alter the molecule's electronic and steric properties.

Substitution Reactions on the Aromatic Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions represent a fundamental strategy for the functionalization of the phenyl ring in this compound. The carbamate (B1207046) group (-NHCOO-) is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using various electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. Given the directing effect of the carbamate group, halogenation is expected to occur predominantly at the ortho and para positions of the phenyl ring. The regioselectivity can be influenced by the choice of solvent and catalyst.

Nitration: The introduction of a nitro group (-NO2) is another common electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO2+) generated in situ acts as the electrophile. Similar to halogenation, the nitration of this compound is anticipated to yield a mixture of ortho- and para-nitro-substituted products. The strong electron-withdrawing nature of the nitro group can significantly influence the chemical properties of the resulting derivative.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Halogenation | N-Halosuccinimide (NXS), Catalyst | ortho-Halo- and para-Halo- this compound |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro- and para-Nitro- this compound |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Positions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of new carbon-carbon bonds at the aryl positions of this compound. These reactions typically involve the conversion of the phenolic oxygen of a precursor into a suitable leaving group, such as a triflate or a nonaflate, or in some cases, direct activation of the C-O bond of the carbamate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. Aryl carbamates themselves have been shown to be viable substrates for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the direct coupling of the phenylcarbamate moiety with a variety of boronic acids to introduce new aryl or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, aryl carbamates can be employed as substrates in Sonogashira reactions, providing a direct route to arylethynyl-substituted derivatives.

Table 2: Cross-Coupling Reactions of Phenyl Carbamate Derivatives

| Reaction | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | NiCl₂(PCy₃)₂, K₃PO₄ | Arylboronic acid | Biaryl derivative |